molecular formula C13H13BrN2O3 B3019866 ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-61-5

ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No. B3019866
CAS RN: 339013-61-5
M. Wt: 325.162
InChI Key: YUKBSASXSFBXCQ-UHFFFAOYSA-N
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Description

The compound ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazole and its derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by various functionalization reactions. For example, paper describes the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates, which, while not the same, shares a bromo-substituent and a carboxylate ester similar to the compound . The synthesis route typically involves starting materials such as imidazole or pyridine derivatives, which are then subjected to halogenation, alkylation, or other reactions to introduce additional functional groups.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In the case of the compound , additional substituents such as the allyl group and the bromo atom would influence the molecular geometry and electronic distribution. Paper discusses the characterization of a related compound using spectroscopic methods and X-ray diffraction, which are common techniques for determining the structure of such molecules. Theoretical methods like density functional theory (DFT) are also employed to predict molecular geometry and electronic properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. For instance, halogenated derivatives like the one mentioned in paper could participate in nucleophilic substitution reactions. The presence of an ester group allows for hydrolysis or transesterification reactions. The allyl group in the compound of interest could engage in reactions typical of alkenes, such as allylic substitutions or polymerization under certain conditions. The reactivity of similar compounds is explored in paper , where the synthesis of imidazo[1,2-a]benzimidazole derivatives is achieved through cyclization and further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of a bromo atom and an ester group would affect the compound's polarity, solubility, and reactivity. The allyl group could contribute to the compound's ability to participate in additional chemical reactions. The spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide insight into the functional groups present and the compound's purity. The crystallographic behavior, as discussed in paper , can reveal information about the solid-state structure and intermolecular interactions, which are important for understanding the compound's stability and reactivity.

Scientific Research Applications

Synthesis Approaches and Intermediates Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate and its derivatives have been synthesized through various methods, serving as key intermediates in chemical syntheses. For example, ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate has been utilized to prepare ethyl 1-oxo (or thioxo)-1,2dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates under solvent-free conditions, showcasing an efficient and mild approach (Meziane et al., 1998). Additionally, the compound has acted as a starting material for the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates, highlighting its versatility in the formation of complex heterocyclic structures (Dolzhenko et al., 2006).

properties

IUPAC Name

ethyl 6-bromo-2-oxo-3-prop-2-enylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-3-7-15-10-6-5-9(14)8-11(10)16(12(15)17)13(18)19-4-2/h3,5-6,8H,1,4,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKBSASXSFBXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(C=CC(=C2)Br)N(C1=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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